1-Hexyl-4-methyloxycarbonyl-2-pyrrolidone
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Overview
Description
1-Hexyl-5-oxo-3-pyrrolidinecarboxylic acid methyl ester is a chemical compound with the molecular formula C12H21NO3 It is a derivative of pyrrolidine, a five-membered lactam ring, and features a hexyl chain attached to the nitrogen atom
Preparation Methods
The synthesis of 1-Hexyl-5-oxo-3-pyrrolidinecarboxylic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as hexylamine and succinic anhydride.
Reaction Conditions: The reaction between hexylamine and succinic anhydride is carried out under controlled conditions, often in the presence of a suitable solvent like dichloromethane.
Cyclization: The intermediate product undergoes cyclization to form the pyrrolidine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to yield the desired methyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Hexyl-5-oxo-3-pyrrolidinecarboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-Hexyl-5-oxo-3-pyrrolidinecarboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Hexyl-5-oxo-3-pyrrolidinecarboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application, whether in biological systems or chemical reactions .
Comparison with Similar Compounds
1-Hexyl-5-oxo-3-pyrrolidinecarboxylic acid methyl ester can be compared with other similar compounds, such as:
1-Methyl-5-oxo-3-pyrrolidinecarboxylic acid: This compound has a methyl group instead of a hexyl group, leading to different chemical and biological properties.
1-Hexyl-5-oxo-3-pyrrolidinecarboxylic acid: The absence of the ester group in this compound results in different reactivity and applications.
The uniqueness of 1-Hexyl-5-oxo-3-pyrrolidinecarboxylic acid methyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
71548-53-3 |
---|---|
Molecular Formula |
C12H21NO3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
methyl 1-hexyl-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-3-4-5-6-7-13-9-10(8-11(13)14)12(15)16-2/h10H,3-9H2,1-2H3 |
InChI Key |
GJHNTLQYACBIND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1CC(CC1=O)C(=O)OC |
Origin of Product |
United States |
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